Carboquone
Overview
Description
Carboquone, also known as carbazilquinone or esquinone, is an alkylating agent structurally similar to mitomycin. It has been found effective in the treatment of leukemia and various other neoplasms in mice. it causes leukemia and thrombocytopenia in almost all human patients .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carboquone is synthesized through a series of chemical reactions involving the formation of aziridine rings. The synthetic route typically involves the reaction of 2,5-bis(1-aziridinyl)-3-(2-hydroxy-1-methanoxyethyl)-6-methyl-p-benzoquinone with appropriate reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: Carboquone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the aziridine rings are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted aziridine derivatives.
Scientific Research Applications
Carboquone has several scientific research applications, including:
Chemistry: Used as a model compound to study alkylating agents and their reactions.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Explored for its potential in chemotherapy, particularly in treating leukemia and other cancers.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds.
Mechanism of Action
Carboquone exerts its effects primarily through the formation of cross-links between DNA strands. Upon entering a cancer cell, this compound undergoes metabolic activation to form highly reactive intermediates. These intermediates then form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription, ultimately causing cell death .
Comparison with Similar Compounds
Carboquone is structurally similar to other alkylating agents such as mitomycin and aziridine derivatives. it is unique in its specific mechanism of action and its effectiveness in certain types of cancer treatments. Similar compounds include:
Mitomycin: Another alkylating agent used in chemotherapy.
Aziridine derivatives: A class of compounds with similar chemical structures and reactivity.
This compound’s uniqueness lies in its specific molecular structure, which allows it to form highly reactive intermediates that effectively cross-link DNA strands, making it a potent chemotherapeutic agent .
Properties
IUPAC Name |
[2-[2,5-bis(aziridin-1-yl)-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl]-2-methoxyethyl] carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-8-11(17-3-4-17)14(20)10(9(22-2)7-23-15(16)21)12(13(8)19)18-5-6-18/h9H,3-7H2,1-2H3,(H2,16,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHKQEUPHAENFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)N2CC2)C(COC(=O)N)OC)N3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046870 | |
Record name | Carboquone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24279-91-2 | |
Record name | Carboquone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24279-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carboquone [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024279912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carboquone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13677 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | carboquone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134679 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carboquone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARBOQUONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CB0HBT12C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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